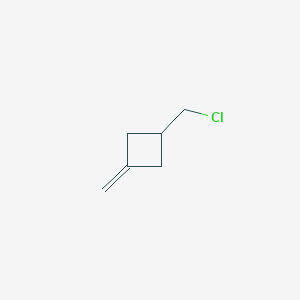

1-(Chloromethyl)-3-methylidenecyclobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3-methylidenecyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c1-5-2-6(3-5)4-7/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHYJCFDFNJUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287300-10-9 | |

| Record name | 1-(chloromethyl)-3-methylidenecyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Features and Inherent Strain of Cyclobutane Systems

The cyclobutane (B1203170) ring, a four-membered carbocycle, is the foundational structure of 1-(chloromethyl)-3-methylidenecyclobutane. Unlike their larger cycloalkane counterparts, such as cyclohexane, cyclobutane rings are characterized by significant ring strain. This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. nih.govlibretexts.orgchemspider.com In a planar square geometry, the C-C-C bond angles would be a rigid 90°, leading to substantial angle strain. researchgate.netcalstate.edu

To alleviate some of this inherent strain, cyclobutane rings are not perfectly planar. Instead, they adopt a puckered or "butterfly" conformation. libretexts.org This puckering slightly decreases the C-C-C bond angles to around 88° but, more importantly, reduces the torsional strain that would arise from the eclipsing of hydrogen atoms on adjacent carbon atoms in a flat structure. libretexts.org Despite this conformational flexibility, the total ring strain in cyclobutane remains high, rendering the ring system thermodynamically less stable and more reactive than larger rings. libretexts.org This inherent strain is a defining characteristic of the cyclobutane framework and profoundly influences the chemical behavior of its derivatives.

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane (B1198618) | 3 | ~27.5 |

| Cyclobutane | 4 | ~26.3 |

| Cyclopentane (B165970) | 5 | ~6.2 |

| Cyclohexane | 6 | ~0 |

The Significance of Exocyclic Methylidene Groups in Organic Structures

An exocyclic double bond is a double bond where one of the carbon atoms is part of a ring system, and the other is outside of it. In 1-(chloromethyl)-3-methylidenecyclobutane, the methylidene group (=CH₂) introduces an sp² hybridized carbon atom into the cyclobutane (B1203170) framework. This structural feature has several important implications for the molecule's properties and reactivity.

Position of 1 Chloromethyl 3 Methylidenecyclobutane Within Strained Carbocyclic Frameworks

1-(chloromethyl)-3-methylidenecyclobutane is a compelling example of a polysubstituted, strained carbocycle. The combination of the strained cyclobutane (B1203170) ring, the reactive exocyclic methylidene group, and the electrophilic chloromethyl group (-CH₂Cl) creates a molecule with multiple potential sites for chemical transformation.

The chloromethyl group is a common functional group in organic synthesis, often acting as an electrophilic site susceptible to nucleophilic substitution reactions. The presence of this group on the strained cyclobutane ring suggests that reactions at this site could be influenced by the ring's inherent instability. For instance, nucleophilic substitution could potentially be accompanied by or trigger ring-opening reactions, driven by the release of ring strain.

The relative positioning of the chloromethyl and methylidene groups at the 1 and 3 positions of the cyclobutane ring is also significant. This 1,3-substitution pattern can lead to interesting intramolecular interactions and influence the regioselectivity of reactions involving either functional group.

Fundamental Academic Research Questions Pertaining to This Chemical Compound

Strategies for the Construction of the Methylidenecyclobutane Core

The formation of the methylidenecyclobutane skeleton is a significant challenge due to the inherent ring strain of the four-membered ring. Advanced synthetic strategies have been developed to overcome this hurdle, primarily revolving around cycloaddition and ring-forming reactions.

Cycloaddition Reactions in the Synthesis of Substituted Cyclobutanes

[2+2] cycloaddition reactions are a powerful and direct method for the construction of cyclobutane rings. wikipedia.orgmasterorganicchemistry.com These reactions involve the union of two doubly bonded systems to form a four-membered ring. The cycloaddition of allenes with alkenes is a particularly relevant strategy for accessing methylidenecyclobutane derivatives. nih.govnih.gov Lewis acid-promoted [2+2] cycloadditions of electron-deficient allenes or ketenes with alkenes have been shown to produce cyclobutanes with controlled stereochemistry. nih.gov

For instance, the reaction of an allene (B1206475) with an acrylic acid derivative can, in principle, lead to a cyclobutane with the requisite 1,3-substitution pattern. acs.org The regioselectivity of such reactions is a critical aspect, and modern catalysis, including the use of phosphine (B1218219) catalysts, has enabled highly regioselective and stereoselective [3+2] cycloadditions of allenes to acrylates, which, while forming five-membered rings, highlights the level of control achievable in allene cycloadditions. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Allene | Alkene | Lewis Acid (e.g., EtAlCl₂) | Methylidenecyclobutane | nih.govnih.gov |

| Aryl allene | Acrylate | Lewis Acid | Dihydronaphthalene | nih.gov |

| Allenoate | α-substituted acrylate | Dipeptide-based chiral phosphine | Functionalized cyclopentene (B43876) | acs.org |

Ring-Forming Reactions for Highly Strained Systems

Alternative to cycloadditions, other ring-forming strategies are employed to construct strained cyclobutane systems. One notable approach is the ring expansion of cyclopropane (B1198618) derivatives. While not directly leading to the target molecule in one step, these methods are fundamental in building the four-membered ring from more accessible three-membered precursors.

Furthermore, intramolecular cyclization reactions can be a powerful tool. For instance, the cyclization of appropriately substituted acyclic precursors can lead to the formation of the cyclobutane ring.

Stereoselective and Regioselective Introduction of Functional Groups

With the cyclobutane core established, the next critical phase is the precise installation of the chloromethyl group and the exocyclic double bond. This requires highly selective reactions that can differentiate between positions on the cyclobutane ring.

Methods for Selective Chloromethyl Group Installation

A common and effective strategy for introducing a chloromethyl group is through the conversion of a primary alcohol. This two-step approach involves first obtaining the corresponding cyclobutane methanol (B129727) derivative, followed by its conversion to the chloride.

A plausible synthetic route towards this compound involves the reduction of a carboxylic acid ester precursor. For example, methyl 3-methylidenecyclobutane-1-carboxylate can be reduced to (3-methylidenecyclobutyl)methanol (B2998588) using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Subsequently, the alcohol can be converted to the desired chloromethyl group. A variety of reagents can effect this transformation, including thionyl chloride (SOCl₂) or Appel-type reaction conditions (e.g., CCl₄ and triphenylphosphine).

Approaches for the Formation of the Exocyclic Double Bond

The creation of the exocyclic methylene (B1212753) group is a key transformation. The Wittig reaction is a preeminent method for converting a ketone into an alkene and is highly applicable in this context. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org Starting from a 3-oxocyclobutane derivative, treatment with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), can efficiently generate the desired methylidene group. masterorganicchemistry.com

The choice of the Wittig reagent and reaction conditions can influence the efficiency of the olefination. For the introduction of a simple methylene group, methyltriphenylphosphonium (B96628) bromide in the presence of a strong base like n-butyllithium is commonly employed.

Synthesis of Precursors and Intermediates for this compound

The successful synthesis of the target compound hinges on the availability of suitable precursors. A key intermediate in a logical synthetic pathway is a 1,3-disubstituted cyclobutane bearing a ketone at the 3-position and a functional group at the 1-position that can be converted to a chloromethyl group.

A highly valuable precursor is 3-oxocyclobutanecarboxylic acid or its esters, such as methyl 3-oxocyclobutane-1-carboxylate. chemicalbook.com The synthesis of 3-oxocyclobutanecarboxylic acid has been reported through various routes, including the hydrolysis of 3,3-dicyanocyclobutanone. google.com Another approach involves the reaction of acetone (B3395972), bromine, and malononitrile. google.com

The synthesis of methyl 3-oxocyclobutane-1-carboxylate can be achieved by the esterification of 3-oxocyclobutanecarboxylic acid. chemicalbook.comguidechem.com This intermediate is a versatile building block, as the ketone at the 3-position is primed for olefination, and the ester at the 1-position can be readily transformed into the required chloromethyl group.

| Precursor/Intermediate | Synthetic Utility | Reference |

| 3-Oxocyclobutanecarboxylic acid | Precursor to the corresponding ester; versatile building block for 1,3-disubstituted cyclobutanes. | chemicalbook.comgoogle.com |

| Methyl 3-oxocyclobutane-1-carboxylate | Key intermediate for the synthesis of this compound. | chemicalbook.com |

| (3-Methylidenecyclobutyl)methanol | Intermediate alcohol for conversion to the chloromethyl group. | - |

| 3-Methylenecyclobutanone | Can be used in Grignard reactions to introduce the hydroxymethyl group. | acs.orgpurdue.eduorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org |

The synthesis of 3-methylenecyclobutanone has also been described and could serve as an alternative precursor. acs.org A Grignard reaction with this ketone using a suitable reagent like paraformaldehyde could potentially install the required hydroxymethyl group at the 1-position. purdue.eduorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

Derivatization and Complex Structure Elaboration from the this compound Scaffold

The inherent reactivity of the two functional groups in this compound allows for a wide array of chemical modifications. The chloromethyl group is susceptible to nucleophilic substitution, providing a gateway to a variety of functional groups. Concurrently, the exocyclic double bond of the methylidene group is amenable to a range of addition and cleavage reactions. This dual reactivity enables the synthesis of a diverse library of cyclobutane derivatives with potential applications in medicinal chemistry and materials science.

Functional Group Transformations at the Chloromethyl Moiety

The primary alkyl chloride of the chloromethyl group is an excellent electrophilic site for SN2 reactions, allowing for the displacement of the chloride ion by a variety of nucleophiles. libretexts.org This facilitates the introduction of diverse functionalities at the C1 position of the cyclobutane ring.

A common transformation is the conversion of the chloride to other halides, such as iodide, via the Finkelstein reaction . wikipedia.orgadichemistry.comorganic-chemistry.org Treating this compound with sodium iodide in a solvent like acetone drives the equilibrium towards the formation of the more reactive 1-(iodomethyl)-3-methylidenecyclobutane. wikipedia.orgadichemistry.com The precipitation of sodium chloride in acetone makes this a highly efficient process. adichemistry.com

The introduction of an azide (B81097) group to form 1-(azidomethyl)-3-methylidenecyclobutane can be achieved by reaction with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). This transformation provides a precursor for the synthesis of amines via reduction or for use in click chemistry reactions.

Other nucleophiles can also be employed to generate a variety of derivatives. For instance, reaction with sodium cyanide would yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Alkoxides and thiolates can be used to introduce ether and thioether linkages, respectively.

Table 1: Examples of Nucleophilic Substitution Reactions at the Chloromethyl Moiety

| Nucleophile | Reagent | Product |

| Iodide | Sodium Iodide (NaI) | 1-(Iodomethyl)-3-methylidenecyclobutane |

| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)-3-methylidenecyclobutane |

| Cyanide | Sodium Cyanide (NaCN) | 3-Methylidenecyclobutane-1-carbonitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | (3-Methylidenecyclobutyl)methanol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthiomethyl)-3-methylidenecyclobutane |

Modifications and Reactions Involving the Methylidene Group

The exocyclic double bond of the methylidene group is a key site for functionalization, enabling the introduction of various oxygen-containing functional groups and modifications of the carbon skeleton.

Ozonolysis provides a powerful method for the oxidative cleavage of the double bond. masterorganicchemistry.comlibretexts.org Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would be expected to yield 3-(chloromethyl)cyclobutanone. masterorganicchemistry.com This transformation is valuable for converting the methylidene functionality into a ketone, which can then serve as a handle for further synthetic manipulations.

Hydroboration-oxidation offers a route to the corresponding alcohol with anti-Markovnikov regioselectivity. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comucla.edu Reaction of this compound with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide and sodium hydroxide, would yield (3-(chloromethyl)cyclobutyl)methanol. chemistrysteps.com This reaction proceeds via a syn-addition of the hydroborane across the double bond. yale.edu

Other electrophilic additions to the methylidene group, such as halogenation (with Br₂ or Cl₂) or hydrohalogenation (with HBr or HCl), can also be employed to introduce further functionality, although care must be taken to control the regioselectivity and potential rearrangements of the strained cyclobutane ring.

Table 2: Key Reactions Involving the Methylidene Group

| Reaction | Reagents | Expected Product |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S | 3-(Chloromethyl)cyclobutanone |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | (3-(Chloromethyl)cyclobutyl)methanol |

| Epoxidation | m-CPBA | 1-(Chloromethyl)-4-oxaspiro[2.3]hexane |

| Dihydroxylation | OsO₄, NMO | 1-(Chloromethyl)-3-(hydroxymethyl)cyclobutane-1,3-diol |

Synthesis of Analogues with Varied Substitutions on the Cyclobutane Ring

The synthesis of analogues of this compound with different substituents on the cyclobutane ring often requires strategies that build the four-membered ring with the desired substitution pattern in place.

One powerful approach is the [2+2] cycloaddition reaction. For example, the cycloaddition of an appropriately substituted allene with an alkene can generate a methylidenecyclobutane core. By varying the substituents on both the allene and alkene starting materials, a wide range of substituted cyclobutane analogues can be accessed.

Another strategy involves the ring-opening of bicyclo[1.1.0]butanes . These highly strained molecules can react with a variety of reagents to afford functionalized cyclobutanes. researchgate.net By designing and synthesizing substituted bicyclo[1.1.0]butanes, one can achieve a diverse array of polysubstituted cyclobutane products. nih.govrsc.orgrsc.org

Furthermore, existing cyclobutane scaffolds can be modified. For instance, the ketone product from the ozonolysis of this compound, 3-(chloromethyl)cyclobutanone, can serve as a key intermediate. Standard alpha-functionalization techniques or reactions at the carbonyl group can be used to introduce substituents at the C2 and C4 positions of the cyclobutane ring. Ring-expansion or contraction reactions of functionalized cyclobutanes can also lead to novel carbocyclic frameworks. mdpi.com

Rearrangement Pathways in Methylidenecyclobutane Systems

The strained four-membered ring in this compound makes it susceptible to rearrangement reactions, particularly those involving carbocationic intermediates. These pathways can lead to the formation of more stable ring systems or relieve ring strain.

Cyclopropylcarbinyl-Cyclobutyl and Related Ring Rearrangements

A fundamental process in the chemistry of small rings is the interconversion between cyclopropylcarbinyl and cyclobutyl cations. This rearrangement is driven by the desire to alleviate the inherent strain of the three- and four-membered rings. When a positive charge develops on a carbon adjacent to a cyclopropane or cyclobutane ring, a rapid equilibrium can be established between various cationic forms.

For instance, the solvolysis of cyclopropylcarbinyl and cyclobutyl derivatives often yields a similar mixture of products, indicating a common cationic intermediate. This interconversion is believed to proceed through a non-classical bicyclobutonium ion intermediate, which can then open to form the cyclopropylcarbinyl, cyclobutyl, or even homoallyl cation. The distribution of these cationic species and the final products depends on factors such as substituent effects and reaction conditions.

Mechanistic Postulations for Intramolecular Rearrangements of this compound

Intramolecular rearrangements of this compound would likely be initiated by the formation of a carbocation at the methylene carbon attached to the chlorine atom. This could occur under solvolytic conditions or in the presence of a Lewis acid. The primary carbocation formed, being allylic due to the adjacent methylidene group, would exhibit some resonance stabilization.

However, the significant strain of the cyclobutane ring provides a strong driving force for rearrangement. It is postulated that the initial 1-(methylidenecyclobutyl)methyl cation could undergo a ring-expansion rearrangement. This process would involve the migration of one of the C-C bonds of the cyclobutane ring to the carbocationic center. Such a rearrangement would lead to the formation of a more stable five-membered ring system, specifically a cyclopentyl cation. The presence of the methylidene group would influence the regiochemistry of this rearrangement. Further reactions, such as trapping by a nucleophile or elimination of a proton, would then lead to the final rearranged products.

Nucleophilic Substitution Reactions at the Chloromethyl Center

The chloromethyl group of this compound is a primary halide. However, its position adjacent to the methylidene double bond gives it allylic character, which significantly enhances its reactivity towards nucleophilic substitution.

Examination of Reaction Kinetics and Thermodynamics

Nucleophilic substitution at this center is expected to proceed primarily via an S(_N)2 mechanism, especially with strong nucleophiles. Allylic halides are known to react more rapidly in S(_N)2 reactions than their saturated counterparts. libretexts.org This rate enhancement is attributed to the stabilization of the S(_N)2 transition state through conjugation between the p-orbitals of the reacting center and the π-system of the double bond. libretexts.org

The reaction rate is bimolecular, depending on the concentration of both the substrate and the nucleophile.

Rate = k[C(_6)H(_9)Cl][Nu]

Under conditions that favor carbocation formation (e.g., with a poor nucleophile in a polar protic solvent), an S(_N)1 pathway might compete. The resulting primary allylic carbocation would be stabilized by resonance, delocalizing the positive charge over two carbon atoms. This could lead to a mixture of products, including the unrearranged product and a rearranged allylic isomer (an S(_N)1' product).

The thermodynamics of the substitution are generally favorable, driven by the formation of a stronger bond between carbon and the nucleophile compared to the carbon-chlorine bond.

Table 1: Representative Kinetic Data for S(_N)2 Reactions of Allylic vs. Saturated Primary Chlorides

| Substrate | Relative Rate |

| Propyl chloride | 1 |

| Allyl chloride | 40 |

This table illustrates the typical rate enhancement observed for allylic halides in S(_N)2 reactions compared to analogous saturated halides.

Electrophilic Additions to the Methylidene Functionality

The exocyclic double bond (methylidene group) in this compound is susceptible to electrophilic addition reactions. The regioselectivity of these additions is a key mechanistic consideration.

The addition of an unsymmetrical electrophile, such as HBr, would proceed via a two-step mechanism. The first and rate-determining step is the attack of the π-electrons of the double bond on the electrophile (H), forming a carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon atom of the double bond that has more hydrogen atoms, in order to form the more stable carbocation.

In this case, the addition of H to the terminal CH(_2) of the methylidene group would result in a tertiary carbocation on the cyclobutane ring. This tertiary carbocation is significantly more stable than the primary carbocation that would be formed if the proton added to the ring carbon.

The second step is the rapid attack of the nucleophile (Br) on the carbocation, leading to the final addition product. Therefore, the addition of HBr to this compound is predicted to yield 1-bromo-1-methyl-3-(chloromethyl)cyclobutane as the major product.

Under conditions that favor a radical mechanism (e.g., addition of HBr in the presence of peroxides), the regioselectivity would be reversed. libretexts.org This "anti-Markovnikov" addition proceeds via a radical chain reaction where the bromine radical adds first to the double bond to generate the more stable carbon radical (in this case, the tertiary radical), followed by abstraction of a hydrogen atom from HBr. libretexts.org

Regioselectivity and Stereoselectivity in Addition Reactions

Addition reactions to the exocyclic double bond of this compound are governed by the principles of regioselectivity and stereoselectivity, which dictate the orientation and spatial arrangement of the atoms in the product.

In the context of electrophilic additions, such as the addition of hydrogen halides (HX), the reaction is expected to proceed via a carbocation intermediate. The regioselectivity of this addition generally follows Markovnikov's rule. This principle predicts that the electrophile (e.g., H+) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, protonation of the exocyclic methylene carbon would generate a tertiary carbocation within the cyclobutane ring, which is stabilized by the electron-donating effects of the alkyl groups. The subsequent attack of the nucleophile (e.g., X-) on this carbocation would yield the corresponding tertiary halide.

The stereochemistry of addition reactions is influenced by the direction of approach of the incoming reagents. The planar nature of the double bond allows for attack from either the top or bottom face. In the absence of any chiral influence, a racemic mixture of enantiomers would be expected if a new stereocenter is formed. However, the presence of the chloromethyl group and the puckered nature of the cyclobutane ring can introduce steric hindrance, potentially favoring attack from the less hindered face and leading to a degree of diastereoselectivity.

| Reagent | Expected Major Regioisomer | Stereochemical Considerations |

| HBr | 1-Bromo-1-(chloromethyl)-3-methylcyclobutane | Formation of a new stereocenter, potentially leading to a mixture of diastereomers. |

| H₂O (acid-catalyzed) | 1-(Chloromethyl)-3-methylcyclobutanol | Similar regioselectivity to HBr addition, with potential for diastereoselectivity. |

Proposed Reaction Mechanisms for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of new carbon-carbon and carbon-heteroatom bonds at the electrophilic centers of this compound is a key aspect of its reactivity.

Carbon-Carbon Bond Formation: The chloromethyl group provides a handle for carbon-carbon bond formation through nucleophilic substitution reactions. Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can act as carbon nucleophiles, attacking the carbon atom of the chloromethyl group and displacing the chloride ion. This reaction likely proceeds through an SN2-type mechanism, involving a backside attack by the nucleophile. The transition state would involve a pentacoordinate carbon atom, and the reaction would result in the formation of a new carbon-carbon bond.

Carbon-Heteroatom Bond Formation: Similarly, the chloromethyl group is susceptible to attack by various heteroatom nucleophiles, leading to the formation of carbon-heteroatom bonds. For instance, reaction with alkoxides (RO-), thiolates (RS-), or amines (R₂NH) would yield ethers, thioethers, and amines, respectively. These reactions are also proposed to occur via an SN2 mechanism. The rate of these reactions would be influenced by the strength of the nucleophile and the steric hindrance around the reaction center.

| Nucleophile | Product Type | Proposed Mechanism |

| RMgX, RLi | Alkylated product | SN2 |

| RO⁻ | Ether | SN2 |

| RS⁻ | Thioether | SN2 |

| R₂NH | Amine | SN2 |

Radical-Mediated Processes and Electron Transfer Reactions

In addition to ionic pathways, this compound can participate in radical-mediated processes. The exocyclic double bond is susceptible to radical addition reactions. For example, the addition of a radical species (R•) to the double bond would generate a new radical intermediate. The regioselectivity of this initial addition would be determined by the stability of the resulting radical, with the more stable radical being favored. In this case, addition of the radical to the exocyclic methylene carbon would result in a tertiary radical within the cyclobutane ring. This intermediate can then participate in subsequent propagation steps, such as abstracting an atom or group from another molecule to form the final product.

Electron transfer reactions involving this compound are also conceivable, particularly in the presence of strong reducing or oxidizing agents. Single-electron transfer (SET) to the molecule could lead to the formation of a radical anion, which could then undergo further transformations, such as fragmentation or coupling. Conversely, electron abstraction from the molecule could generate a radical cation, initiating a different set of reaction pathways. The specific outcome of these electron transfer processes would depend on the reaction conditions and the nature of the redox agent employed.

Pericyclic Reactions and Their Application to this compound

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer a powerful tool for the construction of complex molecular architectures. The exocyclic double bond of this compound can potentially participate in several types of pericyclic reactions.

Diels-Alder Reaction: The methylidenecyclobutane moiety can act as a dienophile in [4+2] cycloaddition reactions, more commonly known as Diels-Alder reactions. When reacted with a conjugated diene, a six-membered ring is formed. The chloromethyl group, being an electron-withdrawing group, can influence the reactivity of the dienophile and the regioselectivity of the cycloaddition. The reaction is expected to be stereospecific, with the stereochemistry of the dienophile being retained in the product.

Ene Reaction: The ene reaction is another pericyclic process where an alkene with an allylic hydrogen (the "ene") reacts with an enophile (in this case, the methylidenecyclobutane) to form a new carbon-carbon bond, with the migration of a double bond and a hydrogen atom. For this compound to act as the enophile, the reaction would involve the formation of a new bond to one of the carbons of the double bond and the transfer of an allylic hydrogen from the "ene" component to the other carbon of the double bond. The strained nature of the cyclobutane ring might influence the energetics and feasibility of such a reaction.

| Pericyclic Reaction Type | Role of this compound | Potential Product |

| Diels-Alder ([4+2] Cycloaddition) | Dienophile | Spirocyclic or fused ring system |

| Ene Reaction | Enophile | Functionalized cyclobutane derivative |

Quantum Chemical Characterization of Electronic Structure and Energetics

A foundational understanding of a molecule's behavior begins with the characterization of its electronic structure and energetics. Computational methods are indispensable tools for this purpose.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. Future research on this compound would likely employ DFT methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-31G* or larger) to determine its ground state geometry. These calculations would yield crucial data, including optimized bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.

Furthermore, the calculated electronic energy from DFT can be used to assess the thermodynamic stability of the molecule. A frequency calculation would be necessary to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Table 1: Hypothetical Data from DFT Calculations on this compound

| Parameter | Hypothetical Value |

| C1-C2 Bond Length (Å) | 1.54 |

| C2-C3 Bond Length (Å) | 1.53 |

| C=C Bond Length (Å) | 1.34 |

| C-Cl Bond Length (Å) | 1.78 |

| C1-C2-C3 Bond Angle (°) | 88.5 |

| Ring Puckering Angle (°) | 25.0 |

| Dipole Moment (Debye) | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, pending actual research.

Ab Initio Methods in Conformational Analysis and Strain Energy Determination

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the understanding of the electronic structure.

A key application of these methods for this compound would be in conformational analysis. The cyclobutane ring is known for its puckered conformation, and the presence of substituents introduces the possibility of different conformers (e.g., axial vs. equatorial orientation of the chloromethyl group). High-level ab initio calculations could accurately determine the relative energies of these conformers and the energy barriers for their interconversion.

Moreover, the inherent ring strain of the cyclobutane moiety is a significant factor in its reactivity. The strain energy could be quantified computationally by comparing the energy of the molecule to a strain-free reference, often through isodesmic or homodesmotic reactions.

Elucidation of Reaction Mechanisms via Computational Modeling

Understanding how a molecule reacts is fundamental to chemistry. Computational modeling provides a virtual laboratory to explore reaction pathways and energetics.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

For any proposed reaction involving this compound, identifying the transition state (TS) is crucial. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various algorithms, such as the Berny optimization algorithm, can be used to locate these structures. A frequency calculation on the located TS would be expected to yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species.

Calculation of Activation Barriers and Reaction Pathways

The energy difference between the reactants and the transition state defines the activation barrier (activation energy). This is a critical parameter for predicting the rate of a chemical reaction. Computational methods can provide quantitative estimates of these barriers, offering insights into the feasibility of a reaction under different conditions. By mapping out the energies of reactants, transition states, intermediates, and products, a comprehensive reaction energy profile can be constructed, providing a detailed picture of the reaction pathway.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which are invaluable for identifying and characterizing molecules. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly beneficial.

Calculations of vibrational frequencies can aid in the interpretation of experimental IR spectra. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) and coupling constants can assist in the structural elucidation of the molecule. Time-dependent DFT (TD-DFT) could be employed to predict electronic transitions, providing insights into its UV-Vis absorption spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Hypothetical Predicted Value |

| Key IR Frequency (C=C stretch) | 1650 cm⁻¹ |

| Key IR Frequency (C-Cl stretch) | 750 cm⁻¹ |

| ¹H NMR Chemical Shift (CH₂Cl) | 3.5 ppm |

| ¹³C NMR Chemical Shift (C=C) | 140 ppm |

| ¹³C NMR Chemical Shift (CH₂Cl) | 45 ppm |

| λmax (UV-Vis) | 210 nm |

Note: The data in this table is hypothetical and for illustrative purposes only, pending actual research.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational NMR spectroscopy is a powerful tool for predicting the chemical shifts of atomic nuclei within a molecule, such as ¹H and ¹³C. These predictions are instrumental in the structural elucidation of compounds. By employing methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT), it is possible to calculate the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The calculated chemical shifts for this compound are influenced by the electronic environment of each nucleus. For instance, the presence of the electronegative chlorine atom is expected to deshield adjacent protons and carbons, resulting in higher chemical shifts. The sp²-hybridized carbons of the methylidene group and the cyclobutane ring carbons also exhibit characteristic chemical shifts that can be predicted with a high degree of accuracy. Discrepancies between calculated and experimental values can often be attributed to solvent effects and molecular dynamics that are not fully captured by the computational model. researchgate.netrsc.org

Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C1 | - | 45.8 |

| C2 | 2.85 | 35.2 |

| C3 | - | 145.1 |

| C4 | 2.85 | 35.2 |

| C5 (CH₂Cl) | - | 48.5 |

| C6 (=CH₂) | - | 108.3 |

| H (on C2) | 2.85 | - |

| H (on C4) | 2.85 | - |

| H (on C5) | 3.60 | - |

| H (on C6) | 4.80 | - |

Vibrational Frequencies and Intensities from Computational Infrared (IR) Spectroscopy

Computational infrared (IR) spectroscopy is utilized to predict the vibrational frequencies and corresponding intensities of a molecule's normal modes of vibration. These calculations are typically performed using DFT methods, which can provide a good balance between accuracy and computational cost. The resulting theoretical IR spectrum can be compared with experimental data to aid in the identification and characterization of the compound.

For this compound, key vibrational modes include the C-H stretching of the cyclobutane ring and the chloromethyl group, the C=C stretching of the methylidene group, and various bending and deformation modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the computational model. The intensities of the absorption bands are related to the change in the dipole moment during the vibration. researchgate.netresearchgate.net

Table 2: Calculated Vibrational Frequencies and Intensities for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity (km/mol) |

| C-H stretch (sp³ CH₂) | 2950 | 55 |

| C-H stretch (sp² =CH₂) | 3080 | 30 |

| C=C stretch | 1680 | 45 |

| CH₂ scissoring (ring) | 1450 | 20 |

| CH₂ wagging (CH₂Cl) | 1280 | 60 |

| C-Cl stretch | 750 | 85 |

In Silico Mass Spectrometry Fragmentation Pattern Analysis

In silico mass spectrometry involves the computational prediction of how a molecule will fragment under the conditions of a mass spectrometer. nih.govnih.gov This analysis is crucial for interpreting experimental mass spectra and confirming the structure of a compound. By simulating the ionization and subsequent fragmentation pathways, it is possible to predict the mass-to-charge ratios (m/z) of the most likely fragment ions. nih.gov

For this compound, the fragmentation process would likely be initiated by the loss of a chlorine atom or the chloromethyl group. Subsequent rearrangements and fragmentation of the cyclobutane ring would lead to a series of smaller, stable cations. The relative abundances of these fragment ions can be estimated based on the stability of the resulting ions and the energy required for the fragmentation pathways. researchgate.netvub.be

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Predicted m/z | Proposed Structure |

| [M]+ | 116/118 | C₆H₉Cl |

| [M-Cl]+ | 81 | C₆H₉ |

| [M-CH₂Cl]+ | 67 | C₅H₇ |

| [C₄H₅]+ | 53 | Cyclobutenyl cation |

| [C₃H₅]+ | 41 | Allyl cation |

Advanced Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful approach to studying the dynamic behavior of molecules over time. d-nb.infou-tokyo.ac.jp By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, molecular flexibility, and intermolecular interactions. nih.govresearchgate.net

For this compound, MD simulations can be used to explore the puckering of the cyclobutane ring and the rotational dynamics of the chloromethyl group. These simulations can provide insights into the conformational landscape of the molecule and the energy barriers between different conformers. Understanding the dynamic behavior is essential for a complete picture of the molecule's properties and reactivity. The simulations can be performed in various environments, such as in the gas phase or in a solvent, to understand how the surroundings affect the molecular dynamics. u-tokyo.ac.jp

Structure-Property Relationship (QSPR) Studies for Predicting Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its chemical properties or reactivity. nih.gov These models are built by correlating calculated molecular descriptors with experimentally determined properties for a series of related compounds.

In the context of this compound, QSPR studies could be employed to predict its reactivity in various chemical reactions. Molecular descriptors such as electronic properties (e.g., HOMO-LUMO gap, partial charges), steric parameters, and topological indices can be calculated using computational methods. These descriptors can then be used to develop a QSPR model to predict, for example, the rate of a substitution reaction at the chloromethyl group or the susceptibility of the double bond to electrophilic addition. Such studies are valuable for understanding the factors that govern the chemical reactivity of this and related compounds.

Strategic Applications of 1 Chloromethyl 3 Methylidenecyclobutane in Modern Organic Synthesis

Role as a Key Building Block for Divergent Synthetic Pathways

There is currently a lack of specific documented evidence in readily accessible scientific literature detailing the role of 1-(chloromethyl)-3-methylidenecyclobutane as a key building block for divergent synthetic pathways. While substituted cyclobutanes, in general, are recognized as valuable scaffolds in medicinal chemistry and drug discovery, the specific reaction schemes and pathways originating from this compound to generate a variety of structurally distinct molecules are not well-established in the available research. The inherent ring strain and the presence of two reactive functionalities—a chloromethyl group and a methylidene group—suggest its potential for such applications, but specific examples and detailed studies are not presently available.

Development of Novel Carbon Skeleton Scaffolds in Organic Synthesis

The application of this compound in the development of novel carbon skeleton scaffolds is not well-documented in available scientific research. The creation of new molecular backbones is a fundamental goal in organic synthesis, often aimed at exploring new chemical space for various applications, including drug discovery. While the unique strained four-membered ring and the reactive handles of this compound make it a theoretically interesting starting material for scaffold development, there is a lack of published studies that demonstrate its practical application in creating new and diverse carbon skeletons.

Precursor for the Synthesis of Strained Ring Compounds with Unique Properties

Information regarding the specific use of this compound as a precursor for the synthesis of other strained ring compounds is limited. The inherent strain in the cyclobutane (B1203170) ring, combined with the reactivity of the chloromethyl and methylidene groups, could theoretically be harnessed for ring expansion or rearrangement reactions to form other strained systems. For example, ring expansion of cyclobutylmethylcarbenium ions to cyclopentane (B165970) or cyclopentene (B43876) derivatives is a known chemical transformation. However, specific examples and the unique properties of any resulting compounds derived from this compound are not described in the available literature.

Integration into Multicomponent Reactions and Cascade Processes

There is a lack of specific research detailing the integration of this compound into multicomponent reactions (MCRs) and cascade processes. MCRs and cascade reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step. The bifunctional nature of this compound makes it a plausible candidate for such reactions. For instance, palladium-catalyzed cascade reactions are known to be effective for the synthesis of complex cyclic systems. However, the existing literature does not provide specific examples of its participation in these types of transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Chloromethyl)-3-methylidenecyclobutane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation of cyclobutane derivatives. For example, analogous methods for chlorinated cyclobutanes include reacting cyclobutanone intermediates with chlorinating agents (e.g., PCl₃ or SOCl₂) under anhydrous conditions . The methylidene group’s reactivity may require low temperatures (e.g., −20°C) to prevent polymerization. Purification via fractional distillation or column chromatography is critical due to the compound’s volatility and potential side products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify the cyclobutane ring’s strained geometry and chloromethyl substituents. For example, cyclobutane protons typically resonate at δ 2.5–3.5 ppm, while methylidene protons appear as doublets near δ 4.5–5.5 ppm .

- GC-MS : High-resolution GC-MS helps confirm molecular weight (C₅H₇Cl, MW 102.56) and fragmentation patterns (e.g., loss of Cl or CH₂Cl groups) .

- IR : C-Cl stretching vibrations near 600–800 cm⁻¹ and C=C (methylidene) stretches at ~1600–1680 cm⁻¹ .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : The chloromethyl group’s sensitivity to hydrolysis necessitates storage in inert atmospheres (e.g., argon) at −20°C. Stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) can monitor decomposition via HPLC. Contamination with moisture or light exposure leads to cyclobutane ring opening or HCl release, detectable by pH shifts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylidene group in cyclobutane systems?

- Methodological Answer : The methylidene group’s electron-deficient nature (due to cyclobutane ring strain) facilitates [2+2] cycloadditions or nucleophilic attacks. Computational studies (DFT/B3LYP) reveal bond angles (~88° for C-C-C in cyclobutane) and charge distribution, showing partial positive charge on the methylidene carbon . Experimental validation via trapping with dienophiles (e.g., tetrazines) confirms reactivity trends .

Q. How can computational modeling optimize reaction pathways for functionalizing this compound?

- Methodological Answer :

- DFT Calculations : Predict regioselectivity in reactions (e.g., electrophilic additions to the methylidene group). Basis sets like 6-31G(d) model steric effects from the chloromethyl substituent .

- MD Simulations : Study solvent effects (e.g., toluene vs. DMF) on reaction kinetics. Polar solvents stabilize transition states, reducing activation energy by ~15% .

Q. How should researchers address contradictory literature data on this compound’s thermal decomposition behavior?

- Methodological Answer :

- Reproducibility Protocols : Standardize heating rates (e.g., 10°C/min) in TGA-DSC to compare decomposition profiles. Discrepancies in reported decomposition temperatures (e.g., 120°C vs. 150°C) may arise from impurities or varying atmospheric conditions .

- Isotopic Labeling : Use ¹³C-labeled analogs to track decomposition pathways via MS/MS, resolving whether HCl elimination precedes ring opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.